Tert-butyl 2-(2-cyanophenoxy)acetate
Overview
Description
Tert-butyl 2-(2-cyanophenoxy)acetate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 2-(2-cyanophenoxy)acetate serves as a precursor in various synthetic chemical reactions. For example, it has been used in the synthesis of 3-chloro-2-nitro benzyl cyanide, demonstrating its role in the preparation of complex organic compounds. The study investigated the effects of feed composition, reaction temperature, and time on the yield, optimizing conditions for maximum efficiency (Dong-yuan, 2009).
Catalysis and Reaction Mechanisms
Research into catalysis and reaction mechanisms has also involved this compound. In one study, acetates were alkylated with primary alcohols and α,ω-diols in the presence of tert-BuOK under the influence of IrCl(cod), highlighting the compound's versatility in catalytic processes and its potential as a reagent in organic synthesis (Iuchi, Obora, & Ishii, 2010).
Antioxidant Activities and Solvent Effects
The compound's structural analogs have been studied for their antioxidant activities, which could indirectly relate to this compound's potential applications. For instance, the H-atom donating activities of related phenols and catechols were measured, providing insights into the antioxidant properties and how they are influenced by different media, which could be relevant for understanding the behavior of this compound in various environments (Barclay, Edwards, & Vinqvist, 1999).
Environmental and Industrial Applications
The degradation pathways of compounds structurally similar to this compound, such as methyl tert-butyl ether (MTBE), have been studied under UV/H2O2 processes, shedding light on potential environmental applications and the breakdown of related compounds in water treatment processes (Stefan, Mack, & Bolton, 2000).
Safety and Hazards
Tert-butyl 2-(2-cyanophenoxy)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Tert-butyl 2-(2-cyanophenoxy)acetate is a chemical compound with a molecular weight of 233.27 The primary targets of this compound are currently not well-documented in the available literature
Mode of Action
It’s known that the tert-butoxide group is a strong, non-nucleophilic base in organic chemistry . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . .
Properties
IUPAC Name |
tert-butyl 2-(2-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)9-16-11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEWIHUKPMGDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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